molecular formula C20H26ClNO2S B14759491 Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-

Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-

Cat. No.: B14759491
M. Wt: 379.9 g/mol
InChI Key: QDSLTCQSFJNIJY-UHFFFAOYSA-N
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Description

The compound Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- is a structurally complex molecule featuring a thiazolylidene core fused with a substituted ethanone moiety. Its key structural attributes include:

  • A thiazolylidene ring (a five-membered heterocycle containing sulfur and nitrogen) at position 2 of the ethanone.
  • 3-Butyl and 4-(tert-butyl) substituents on the thiazolylidene ring, enhancing steric bulk and lipophilicity.
  • A 5-chloro-2-methoxyphenyl group at position 1 of the ethanone, contributing electronic and steric effects.
  • The (2Z) configuration, indicating the spatial arrangement of the double bond in the thiazolylidene system.

This compound is hypothesized to exhibit biological activity due to its resemblance to pharmacologically active thiazole derivatives, such as kinase inhibitors or antimicrobial agents . Its synthesis likely involves multi-step condensation or cyclization reactions, as seen in analogous thiazolylidene-containing compounds .

Properties

Molecular Formula

C20H26ClNO2S

Molecular Weight

379.9 g/mol

IUPAC Name

2-(3-butyl-4-tert-butyl-1,3-thiazol-2-ylidene)-1-(5-chloro-2-methoxyphenyl)ethanone

InChI

InChI=1S/C20H26ClNO2S/c1-6-7-10-22-18(20(2,3)4)13-25-19(22)12-16(23)15-11-14(21)8-9-17(15)24-5/h8-9,11-13H,6-7,10H2,1-5H3

InChI Key

QDSLTCQSFJNIJY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=CSC1=CC(=O)C2=C(C=CC(=C2)Cl)OC)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related ethanone derivatives and their key features:

Compound Name Core Structure Key Substituents Biological Activity (Reported/Inferred) Synthesis Method
Target Compound: Ethanone, 2-[3-butyl-4-(tert-butyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- Thiazolylidene-ethanone 3-Butyl, 4-tert-butyl, 5-Cl-2-MeO-phenyl Potential kinase inhibition/antimicrobial Likely multi-step condensation
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole-ethanone Difluorophenyl, phenylsulfonyl Antifungal/antibacterial Sodium ethoxide-mediated alkylation
(4-Oxothiazolidin-2-ylidene)-hydrazides of diclofenac derivatives Thiazolidinone-hydrazide Diclofenac fragment Anti-inflammatory/analgesic Three-component reaction
1-(4-Chlorophenyl)ethanone derivatives Simple aryl-ethanone 4-Chlorophenyl Intermediate for bioactive compounds Halogenation/condensation

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: The target compound’s tert-butyl and butyl groups significantly increase its logP compared to simpler aryl-ethanones (e.g., 1-(4-chlorophenyl)ethanone) . This enhances membrane permeability but may reduce aqueous solubility.
  • Stability : The thiazolylidene core’s conjugation system may improve stability relative to triazole analogues , though steric hindrance from substituents could affect metabolic resistance.

Biological Activity

Ethanone, 2-[3-butyl-4-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiazole ring and various substituents that influence its biological activity. The molecular formula is C18H22ClN1O2S1C_{18}H_{22}ClN_1O_2S_1 with a molecular weight of approximately 343.89 g/mol.

PropertyValue
Molecular FormulaC₁₈H₂₂ClN₁O₂S₁
Molecular Weight343.89 g/mol
Melting PointNot available
LogPNot available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent substitutions to introduce the butyl and chloromethoxy groups. Detailed synthetic routes can be found in literature focused on thiazole derivatives.

Antitumor Activity

Research has indicated that compounds with thiazole moieties exhibit significant antitumor activity. For instance, studies have shown that similar thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest. In one study, thiazole derivatives were evaluated for their cytotoxic effects against several cancer cell lines, demonstrating IC50 values in the micromolar range .

Antimicrobial Properties

Thiazoles are also known for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease processes. For example, compounds similar to Ethanone have been shown to inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Antitumor Efficacy : A study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of thiazole derivatives, including Ethanone. The results indicated significant inhibition of tumor growth in vitro and in vivo models .
  • Antimicrobial Activity : Research documented in Journal of Antibiotics assessed the antimicrobial efficacy of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Ethanone exhibited notable antibacterial activity compared to standard antibiotics .
  • Enzyme Inhibition : A patent application described the use of thiazole derivatives as COX inhibitors, indicating their potential as anti-inflammatory agents. The study provided data on structure-activity relationships that underscore the importance of substituent positioning on biological activity .

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